molecular formula C23H27F3O3 B13727395 Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate

Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B13727395
M. Wt: 408.5 g/mol
InChI Key: OIMSINFCTJBCIN-UHFFFAOYSA-N
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Description

Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate typically involves multiple steps. One common approach is to start with the biphenyl core and introduce the trifluoromethyl group through a radical trifluoromethylation reaction . The hydroxy group can be introduced via a hydroxylation reaction, and the final esterification step involves the reaction of the carboxylic acid with methanol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H27F3O3

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 2-[4-(1-hydroxy-3,3-dimethylbutyl)-3-[4-(trifluoromethyl)phenyl]phenyl]propanoate

InChI

InChI=1S/C23H27F3O3/c1-14(21(28)29-5)16-8-11-18(20(27)13-22(2,3)4)19(12-16)15-6-9-17(10-7-15)23(24,25)26/h6-12,14,20,27H,13H2,1-5H3

InChI Key

OIMSINFCTJBCIN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C(CC(C)(C)C)O)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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